molecular formula C9H16O B1624029 7-Methyl-3-octen-2-one CAS No. 33046-81-0

7-Methyl-3-octen-2-one

Cat. No.: B1624029
CAS No.: 33046-81-0
M. Wt: 140.22 g/mol
InChI Key: QFSMRIFNMXHJQK-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-3-octen-2-one, also known as fema 3868, belongs to the class of organic compounds known as enones. Enones are compounds containing the enone functional group, with the structure RC(=O)CR'. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound is a floral and fruity tasting compound that can be found in milk and milk products. This makes this compound a potential biomarker for the consumption of this food product.

Properties

CAS No.

33046-81-0

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(E)-7-methyloct-3-en-2-one

InChI

InChI=1S/C9H16O/c1-8(2)6-4-5-7-9(3)10/h5,7-8H,4,6H2,1-3H3/b7-5+

InChI Key

QFSMRIFNMXHJQK-FNORWQNLSA-N

Isomeric SMILES

CC(C)CC/C=C/C(=O)C

SMILES

CC(C)CCC=CC(=O)C

Canonical SMILES

CC(C)CCC=CC(=O)C

density

0.838-0.847

33046-81-0

physical_description

Colourless liquid;  fruity-floral aroma

solubility

slightly soluble in water;  soluble in oils
Miscible at room temperature (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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